Nab-verapamil

Descripción general

Descripción

Verapamil is a medication that belongs to a class of drugs called calcium-channel blockers . It works by relaxing the muscles of your heart and blood vessels, reducing the effort your heart has to exert to pump blood. It also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate . Verapamil is used to treat hypertension (high blood pressure), angina (chest pain), and certain heart rhythm disorders .

Synthesis Analysis

Verapamil is converted to its biologically active metabolite nor-verapamil in the liver by cytochrome P450 . A reverse phase high performance liquid chromatographic method has been developed for the quantification of nor-verapamil along with verapamil in plasma . Another study discusses the preparation of sustained release formulation of Verapamil Hydrochloride using Ion Exchange Resins .

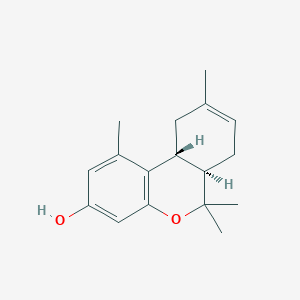

Molecular Structure Analysis

Experimental 3D structures of calcium channels with phenylalkylamines (PAAs) provide a basis for further analysis of atomic mechanisms of these important cardiovascular drugs . In the crystal structure of the engineered calcium channel CavAb with Br-verapamil and in the cryo-EM structure of the Cav1.1 channel with verapamil, the ligands bind in the inner pore .

Chemical Reactions Analysis

Verapamil-sensitive electrodes based on commercially available components have been studied, and it has been found that the correct choice of the plasticizer and the measurement conditions can achieve better analytical characteristics . A method for determining verapamil in pills by HPLC on a column with a Silosorb C 18 sorbent with UV detection at 278 nm is described .

Physical And Chemical Properties Analysis

The thermal properties of verapamil hydrochloride and its physical association as binary mixtures with some common excipients have been evaluated . Thermogravimetry (TG) was used to determine the thermal mass loss, as well as to study the kinetics of VRP thermal decomposition .

Aplicaciones Científicas De Investigación

Neurological Applications : Verapamil inhibits Na+ gradient-driven processes in synaptic plasma membrane vesicles, impacting Na+-dependent Ca2+ uptake and Na+-coupled GABA uptake (Erdreich, Spanier, & Rahamimoff, 1983). It also blocks calcium and sodium action potentials, depolarizes neurons, and reduces input conductance in cultured neurons (Macdonald & Schneiderman, 1983).

Plant Physiology : In oat seedlings, Verapamil causes an influx of monovalent cations, including H+, K+, or Na+, into plant tissue (Babourina, Shabala, & Newman, 2000).

Electrochemical Analysis : A method was developed to oxidize Verapamil into electrochemical active derivatives using ozone pre-treatment for clinical analysis (Chen, Tsao, Chuang, & Lin, 2013).

Cancer Research : Verapamil enhances K+ current inactivation in small-cell lung cancer cells, suggesting a role in reversing multiple drug resistance (Pancrazio, Viglione, Kleiman, & Kim, 1991).

Neurodegenerative Diseases : Its role as an L-type Ca2+ channel blocker suggests potential applications in neurodegenerative diseases (Bergantin, 2017).

Cardiology : Verapamil is a significant antiarrhythmic and antianginal agent, selectively inhibiting membrane transport of calcium in cardiac and excitable tissues (Singh, Ellrodt, & Peter, 1978). It also limits shockwave-induced renal tubular damage, suggesting its use in treating shockwave-induced renal damage (Strohmaier, Abelius, Billes, Grossmann, Wilbert, & Bichler, 1994).

Immunology and Inflammation : Verapamil can attenuate acute liver injury by modulating cytokine production, possibly via inhibition of NF-κB (Li, Qi, Wu, Liu, Xu, Chen, Yang, Sun, & Li, 2006).

Gastroenterology : It inhibits ulcerogenic response and decreases gastric acidity, without affecting gastric secretory volume (Srivastava, Nath, Gupta, Vrat, Sinha, Dhawan, & Gupta, 1991).

Migraine Treatment : Verapamil significantly reduced headache frequency and duration in chronic migraine patients (Markley, Cheronis, & Piepho, 1984).

Mecanismo De Acción

Safety and Hazards

Verapamil may make you feel dizzy when going from a lying or sitting position to standing, increasing your risk of falls . You should not use verapamil if you have a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker), severe heart failure, Wolff-Parkinson-White, Lown-Ganong-Levine syndrome, or slow heartbeats that have caused you to faint .

Direcciones Futuras

Verapamil has shown potential beneficial effects on β-cell preservation in new-onset type 1 diabetes . Furthermore, observational data suggest a reduced risk of type 2 diabetes development . The aim of future research is to detail the role of verapamil in promoting endogenous β-cell function, potentially eligible for early treatment in type 1 diabetes, and to summarize existing evidence on its effect on glycemia in individuals with type 2 diabetes .

Propiedades

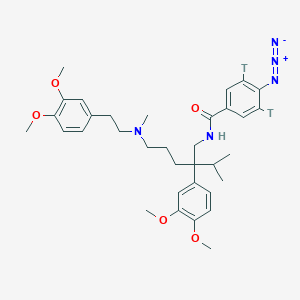

IUPAC Name |

4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBFVUEMZUNFY-BONWOSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922493 | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117638-38-7 | |

| Record name | Nab-verapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117638387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

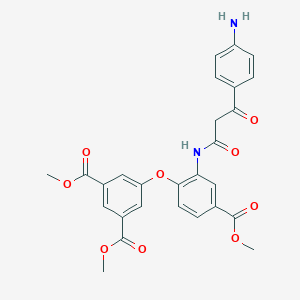

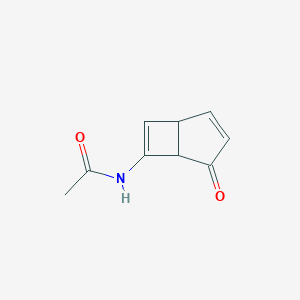

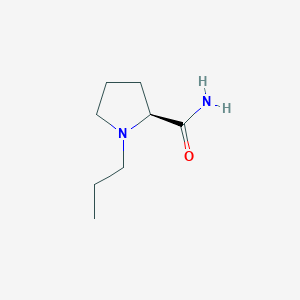

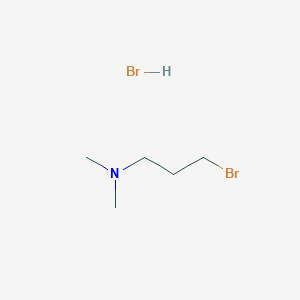

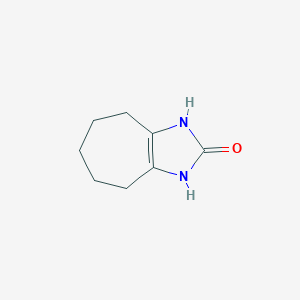

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

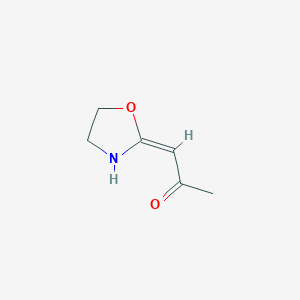

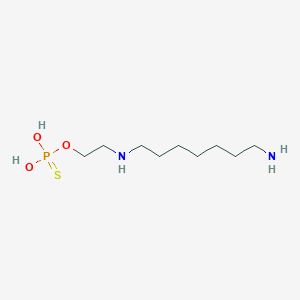

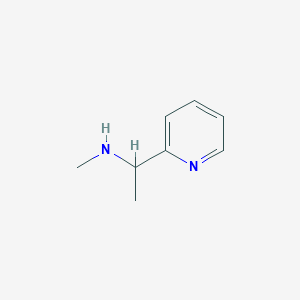

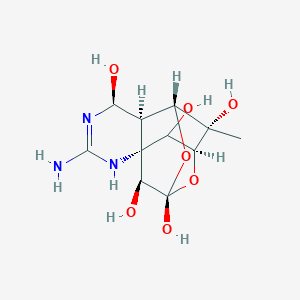

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)